5-bromospiro[2.4]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromospiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-6-1-2-7(5-6)3-4-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNXIHKXXLBEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation Techniques for Spiro 2.4 Heptane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including spiro[2.4]heptane derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, their connectivity, and stereochemical relationships.
Proton (¹H) NMR spectroscopy of 5-bromospiro[2.4]heptane is expected to reveal a complex pattern of signals due to the presence of multiple, chemically non-equivalent protons in the rigid spirocyclic system. The chemical shift of the proton attached to the same carbon as the bromine atom (the methine proton at C5) would be significantly downfield compared to the other protons in the molecule, likely appearing in the range of 3.5-4.5 ppm. This is due to the deshielding effect of the electronegative bromine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-5 | 3.5 - 4.5 | Multiplet |
| Cyclopentane (B165970) CH₂ | 1.5 - 2.5 | Multiplets |
| Cyclopropane (B1198618) CH₂ | 0.5 - 1.5 | Multiplets |
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom will give rise to a single peak. The carbon atom bonded to the bromine (C5) is expected to have a chemical shift in the range of 40-60 ppm, significantly downfield from a typical unsubstituted cyclopentane carbon due to the deshielding effect of the bromine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (ppm) |
|---|---|
| C-5 | 40 - 60 |
| Spiro Carbon | 30 - 50 |
| Cyclopentane CH₂ | 20 - 40 |
| Cyclopropane CH₂ | 10 - 30 |
While not directly applicable to this compound, ¹⁹F NMR spectroscopy is a powerful technique for the characterization of its fluorinated analogues. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a large magnetogyric ratio, making it a highly sensitive nucleus for NMR studies. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which often simplifies the spectra and allows for the unambiguous assignment of fluorine signals.
In a hypothetical 5-fluorospiro[2.4]heptane, the ¹⁹F chemical shift would be highly sensitive to its chemical environment and stereochemistry. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would provide valuable structural information, helping to elucidate the connectivity and spatial arrangement of the fluorine atom within the spirocyclic framework. Research on fluorinated spiro[2.4]heptane derivatives has demonstrated the utility of ¹⁹F NMR in confirming their structures and studying their properties.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This would result in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for bromoalkanes involve the loss of a bromine radical (Br•) or a molecule of hydrogen bromide (HBr). The loss of a bromine radical from the molecular ion of this compound would lead to a prominent peak corresponding to the spiro[2.4]heptyl cation. Subsequent fragmentation of this cation could involve ring opening of the cyclopropane or cyclopentane rings, leading to a series of smaller fragment ions. The fragmentation of the parent spiro[2.4]heptane would also serve as a reference for interpreting the spectrum.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 174/176 | [C₇H₁₁Br]⁺ (Molecular Ion, M⁺/M+2) |
| 95 | [C₇H₁₁]⁺ (Loss of Br) |
| 93 | [C₇H₉]⁺ (Loss of HBr) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-C bond vibrations.
The C-H stretching vibrations of the sp³ hybridized carbons in the cyclopropane and cyclopentane rings would appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations are expected in the fingerprint region, typically between 1350 and 1470 cm⁻¹. The most characteristic feature for this compound would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The presence of a band in this region would be a strong indicator of the bromine substituent. The spectrum of the parent alkane, spiro[2.4]heptane, would lack this C-Br absorption, providing a clear point of comparison.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
|---|---|
| C-H Stretch (sp³) | 2850 - 3000 |
| C-H Bend | 1350 - 1470 |
| C-Br Stretch | 500 - 600 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography of a single crystal of one enantiomer would allow for the unambiguous determination of its absolute stereochemistry.
The successful application of this technique requires the growth of a high-quality single crystal of the compound. If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would reveal the exact conformation of the cyclopropane and cyclopentane rings and the precise orientation of the bromine atom. This level of structural detail is often unattainable with other spectroscopic methods alone and is crucial for understanding the molecule's physical and chemical properties. While no specific crystallographic data for this compound is currently available in the public domain, the technique remains the gold standard for solid-state structural elucidation of such spirocyclic compounds.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, most notably Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound and its derivatives. The spirocyclic nature of these compounds imparts a rigid chiral framework, often leading to distinct chiroptical properties that can be leveraged for detailed stereochemical analysis.
The primary principle behind circular dichroism is the differential absorption (ΔA = A_L - A_R) of left (L) and right (R) circularly polarized light by a chiral molecule. This differential absorption is plotted as a function of wavelength to generate a CD spectrum, which is characterized by positive or negative bands known as Cotton effects. The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
For spiro[2.4]heptane derivatives, the determination of absolute configuration is rarely achievable through empirical rules alone. Instead, a more robust and widely adopted approach involves the combination of experimental CD spectroscopy with quantum chemical calculations. mdpi.comrsc.org This method relies on comparing the experimentally measured CD spectrum with spectra computationally generated for each possible enantiomer of a given conformation. A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov Time-dependent density functional theory (TDDFT) has emerged as a powerful tool for these calculations, providing a reliable means to predict ECD spectra. nih.gov
While direct experimental data on this compound is not extensively available in the literature, studies on the closely related spiro[4.4]nonane framework provide significant insights into the application of chiroptical methods. For instance, the absolute configurations of various chiral spiro[4.4]nonane derivatives have been successfully determined by comparing their experimental CD spectra with theoretical predictions.
In one such study, the absolute configuration of (+)-(1S,5S,6S)- and (-)-(1R,5R,6R)-spiro[4.4]nonane-1,6-diol was unequivocally established using Vibrational Circular Dichroism (VCD). scholaris.ca VCD, which measures the differential absorption of circularly polarized infrared light, offers a complementary approach to ECD and is particularly useful for molecules lacking strong UV-Vis chromophores. The comparison of the experimental VCD spectrum with the calculated spectrum for the known stereoisomer provided a definitive assignment.
Similarly, the chiroptical properties of various spiro[4.4]nonane ketones have been investigated to establish their stereochemistry. rsc.org The n-π* electronic transition of the carbonyl group in these compounds gives rise to a characteristic Cotton effect in the CD spectrum. The sign of this Cotton effect is directly related to the spatial arrangement of substituents around the carbonyl chromophore, a principle captured by the octant rule. However, for complex systems like spirocycles, the application of such empirical rules can be fraught with uncertainty, further underscoring the importance of computational validation. thieme-connect.de
The research on (5S)-spiro[4.4]nona-3,8-diene-2,7-dione demonstrated that the sign of the Cotton effect in the longest wavelength π→π* region was opposite to that predicted by the exciton (B1674681) theory, highlighting the subtleties and potential pitfalls of relying solely on empirical rules for spirocyclic systems. rsc.org
The following table illustrates hypothetical CD spectral data for a generic chiral spiro[2.4]heptane derivative, based on the types of data reported for analogous compounds. This demonstrates how such data would be presented and utilized for absolute configuration assignment.
| Enantiomer | Transition | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (R)-enantiomer | n-π | 295 | +2.5 |
| π-π | 210 | -5.8 | |
| (S)-enantiomer | n-π | 295 | -2.4 |
| π-π | 210 | +5.9 |
This is an interactive data table. You can sort and filter the data.
In addition to absolute configuration, chiroptical spectroscopy is a powerful tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. Since the intensity of a CD signal is directly proportional to the concentration difference between the two enantiomers, a calibrated CD measurement can provide a rapid and accurate determination of ee. For a non-racemic mixture, the observed molar ellipticity ([θ]_obs) is related to the molar ellipticity of the pure enantiomer ([θ]_max) and the enantiomeric excess by the equation:
ee (%) = ([θ]_obs / [θ]_max) * 100
This method is particularly valuable for monitoring the progress and outcome of asymmetric syntheses of spiro[2.4]heptane derivatives.
Theoretical and Computational Chemistry Studies of Spiro 2.4 Heptane Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For spiro[2.4]heptane and its derivatives, these methods provide insights into the distribution of electrons and the nature of the chemical bonds, which are heavily influenced by the strained three-membered ring.
Density Functional Theory (DFT) Applications and Advanced Methodologies
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of spiro[2.4]heptane systems due to its favorable balance of computational cost and accuracy. Various functionals, such as B3LYP and PBE0, are commonly employed in conjunction with basis sets like 6-31G(d,p) to optimize molecular geometries and calculate electronic properties. For more precise energy calculations, especially for strained molecules where electron correlation effects are significant, more advanced methodologies are often utilized. These can include composite methods like the Gaussian-n (G4) and Complete Basis Set (CBS) models (e.g., CBS-QB3), which aim to approximate high-level coupled-cluster calculations. For instance, the G4(MP2) method has been applied to calculate the ring strain energies of oxygen-containing spiro compounds, demonstrating the utility of such high-accuracy methods.
The choice of computational method can be critical. For example, in studies of molecules with flexible torsional coordinates, density-corrected DFT (DC-DFT) has been shown to reduce errors associated with pi-electron delocalization, leading to more accurate conformational energies. While spiro[2.4]heptane is a saturated system, the principles of applying advanced computational techniques to achieve high accuracy are transferable.
Molecular Orbital Analysis and Bonding Characteristics
Molecular orbital (MO) theory provides a detailed picture of the bonding within the spiro[2.4]heptane framework. The fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings leads to a unique set of molecular orbitals. The strained C-C bonds of the cyclopropane ring are often described as "bent bonds," having significant p-character, which influences the energy and shape of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO is typically associated with the strained bonds of the cyclopropane ring, making this region susceptible to electrophilic attack. The LUMO, conversely, represents the lowest energy region to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. In spiro-conjugated systems, where π-systems are present in the rings, there can be through-space and through-bond interactions that lead to the formation of helical molecular orbitals. While spiro[2.4]heptane is saturated, the concept of orbital mixing through the spirocenter is still relevant to understanding its electronic properties.
Conformational Analysis and Energetics
The five-membered ring in spiro[2.4]heptane is not planar and can adopt various conformations. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). Computational studies, typically using DFT or ab initio methods, can predict the relative energies of these conformers and the energy barriers to their interconversion.
For the parent spiro[2.4]heptane, the energy difference between these conformers is small. The introduction of a substituent, such as a bromine atom at the 5-position, can significantly influence the conformational landscape. The bromine atom can occupy either an axial or an equatorial-like position in the different conformers of the cyclopentane ring. The relative stability of these substituted conformers will depend on a balance of steric interactions and electronic effects.
| Conformer | Symmetry | Relative Energy (kcal/mol) |
|---|---|---|
| Envelope | Cs | 0.00 |
| Twist | C2 | ~0.5 - 1.0 |
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For 5-bromospiro[2.4]heptane, a key reaction of interest is the electrophilic addition of bromine to the cyclopropane ring. DFT calculations can be used to map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and transition states.
Drawing an analogy from the polar bromination of cyclopropane, the reaction with spiro[2.4]heptane is expected to proceed through a mechanism that avoids the formation of a highly unstable primary carbocation. A concerted or near-concerted mechanism involving a bromonium-like transition state is more likely. DFT studies on cyclopropane bromination have suggested a syn-cycloaddition pathway as being energetically favorable over a two-step process. chemeo.comchemrxiv.orgchemrxiv.org The transition state for such a reaction would involve the simultaneous formation of a C-Br bond and the breaking of a C-C bond in the cyclopropane ring, with the assistance of a bromide ion or another bromine molecule.
The characterization of the transition state geometry and its associated activation energy provides crucial insights into the reaction kinetics and stereochemical outcome. For this compound, the existing bromine substituent would likely influence the regioselectivity of a second bromination.
Strain Energy Calculations in Spiro[2.4]heptane Systems
A defining feature of spiro[2.4]heptane is its significant ring strain, primarily arising from the three-membered ring. The strain energy is the excess energy of the molecule compared to a hypothetical strain-free reference compound. Computational methods provide a reliable way to quantify this strain. One common approach is to use isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for the cancellation of systematic errors in the calculations.
Another approach involves the use of computational group equivalents, where the strain energy is calculated as the difference between the molecule's computed enthalpy of formation and an estimated strain-free enthalpy based on group increments. The strain energy of spiro[2.4]heptane is a combination of the strain in the cyclopropane ring and the cyclopentane ring, with the former being the major contributor.
| Molecule | Calculated Strain Energy (kcal/mol) |
|---|---|
| Spiropentane | 62.9 - 65.0 |
| Spiro[2.3]hexane | ~55 |
| Spiro[2.4]heptane | ~35-40 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry plays a vital role in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, the prediction of nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants is of particular interest.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the most stable conformer(s). By comparing the calculated spectra with experimental data, it is possible to confirm the structure of the molecule and assign the observed resonances to specific nuclei. The accuracy of these predictions can be further improved by considering solvent effects, often through the use of continuum solvation models like the Polarizable Continuum Model (PCM).
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. The predicted vibrational spectra can be invaluable in interpreting experimental spectra and identifying characteristic vibrational modes of the spiro[2.4]heptane framework.
Synthetic Utility of 5 Bromospiro 2.4 Heptane As an Organic Building Block
Precursor for Advanced Organic Synthesis
5-Bromospiro[2.4]heptane serves as a valuable and versatile building block in the field of organic synthesis. Its utility stems from the presence of a reactive bromine atom combined with a unique spirocyclic framework. This structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.
Introduction of Diverse Functional Groups via Bromine Derivatization
The bromine atom in this compound is a key functional group that can be readily converted into other functionalities through various chemical reactions. This process of derivatization allows for the introduction of a wide array of chemical groups, significantly expanding the synthetic possibilities.
Nucleophilic substitution reactions are a common strategy to replace the bromine atom. For example, reaction with hydroxides can introduce a hydroxyl group, forming the corresponding alcohol. Similarly, alkoxides can be used to introduce ether functionalities. The use of cyanide as a nucleophile allows for the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Elimination reactions, often competing with substitution, can be favored by using bulky, non-nucleophilic bases. This leads to the formation of alkenes, specifically spiro[2.4]heptene derivatives. The regioselectivity of the elimination can often be controlled by the choice of base and reaction conditions.
The bromine atom also facilitates the formation of organometallic reagents. For instance, reaction with magnesium metal leads to the formation of a Grignard reagent. This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce a wide range of organic substituents.
| Reagent/Reaction Type | Functional Group Introduced | Product Type |
| Hydroxide (e.g., NaOH) | -OH | Alcohol |
| Alkoxide (e.g., NaOR) | -OR | Ether |
| Cyanide (e.g., NaCN) | -CN | Nitrile |
| Bulky Base (e.g., t-BuOK) | C=C | Alkene |
| Magnesium (Mg) | -MgBr | Grignard Reagent |
Construction of Complex Polycyclic and Spirocyclic Systems
The unique spiro[2.4]heptane framework, characterized by a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, provides a foundation for the construction of more elaborate molecular architectures. The inherent ring strain of the cyclopropane ring can be harnessed as a driving force for various ring-opening and rearrangement reactions, leading to the formation of complex polycyclic and spirocyclic systems.
One notable application is in the synthesis of bridged bicyclic systems. Under solvolytic conditions or in the presence of Lewis acids, this compound can undergo a Wagner-Meerwein-type rearrangement. This involves the migration of a carbon-carbon bond from the cyclopropane ring to the adjacent carbocationic center, resulting in the expansion of the five-membered ring and the formation of a bicyclo[3.2.0]heptane or bicyclo[2.2.1]heptane (norbornane) skeleton.
Furthermore, the spirocyclic core can be retained while building additional complexity. For example, the bromine can be substituted by a nucleophile that itself contains a ring system, leading to the formation of more intricate spiro compounds. These types of molecules are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. The synthesis of such complex spirocycles has been a challenge for organic chemists, and the use of building blocks like this compound offers a valuable strategic approach. mdpi.com
Role in Chiral Molecule Synthesis and Enantioselective Transformations
While this compound itself is an achiral molecule, it can serve as a precursor for the synthesis of chiral molecules. The introduction of a substituent at the 5-position, or at other positions on the rings, can create one or more stereocenters. The development of enantioselective methods to synthesize specific stereoisomers of spiro[2.4]heptane derivatives is an active area of research.
One approach involves the use of chiral catalysts to effect an enantioselective transformation on a prochiral spiro[2.4]heptane derivative. For example, an asymmetric hydrogenation of a double bond within the spirocyclic framework could lead to the formation of a single enantiomer of the saturated product. nih.gov
Another strategy involves the use of the spiro[2.4]heptane skeleton as a chiral auxiliary. In this approach, a chiral, enantiomerically pure spiro[2.4]heptane derivative is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The rigid and well-defined three-dimensional structure of the spirocyclic scaffold can effectively block one face of a reactive center, forcing an incoming reagent to attack from the less hindered side. After the desired stereochemistry has been established, the chiral auxiliary can be cleaved and recovered.
Development of Novel Synthetic Methodologies Leveraging Spiro[2.4]heptane Reactivity
The unique structural features and reactivity of the spiro[2.4]heptane system have been exploited in the development of novel synthetic methodologies. The high degree of ring strain in the cyclopropane ring makes it susceptible to a variety of ring-opening reactions, which can be used to generate a range of different carbocyclic skeletons.
For instance, the cyclopropylcarbinyl cation, which can be readily generated from this compound, is known to undergo rapid and often stereospecific rearrangements. The study of these rearrangements has provided fundamental insights into carbocation chemistry and has been applied to the synthesis of complex natural products.
Furthermore, the spiro[2.4]heptane framework has been utilized in the context of radical chemistry. The bromine atom can be homolytically cleaved to generate a spiro[2.4]heptyl radical. This reactive intermediate can then participate in a variety of radical-mediated reactions, such as cyclizations and intermolecular additions, to form new carbon-carbon and carbon-heteroatom bonds. These methods provide a powerful alternative to traditional ionic reactions for the construction of complex molecular structures.
Future Research Perspectives on Brominated Spiro 2.4 Heptane Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems for Efficiency Enhancement
The development of efficient and selective methods for the synthesis of 5-bromospiro[2.4]heptane is paramount for unlocking its full potential. Future research should prioritize the exploration of innovative synthetic strategies that improve upon existing methods in terms of yield, selectivity, and sustainability.
A key area of investigation will be the development of novel catalytic systems for the bromination of spiro[2.4]heptane. While traditional bromination methods often rely on stoichiometric reagents, modern catalytic approaches can offer significant advantages. Research into transition-metal catalysis, photoredox catalysis, and enzymatic bromination could lead to milder reaction conditions, higher selectivity for the desired 5-bromo isomer, and a reduction in hazardous byproducts. For instance, the application of catalysts that can control the regioselectivity of bromination on the cyclopentyl ring would be a significant breakthrough.
Furthermore, the development of flow chemistry processes for the synthesis of this compound presents an opportunity for enhanced safety, scalability, and process control. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to improved yields and purity of the final product.
| Synthetic Approach | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | High selectivity, mild reaction conditions, catalytic turnover. | Development of ligands to control regioselectivity; exploration of different metal centers (e.g., Pd, Cu, Fe). |
| Photoredox Catalysis | Use of visible light as a sustainable energy source; generation of radical intermediates under mild conditions. | Identification of suitable photosensitizers and bromine sources; mechanistic studies of the radical pathways. |
| Enzymatic Bromination | High regio- and stereoselectivity; environmentally benign conditions. | Discovery and engineering of brominating enzymes; substrate scope and scalability studies. |
| Flow Chemistry | Enhanced safety and scalability; precise process control; improved yield and purity. | Reactor design and optimization; integration of in-line purification techniques. |
Advanced Mechanistic Studies on Bromine-Mediated Transformations
A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for the rational design of new synthetic methods and the prediction of product outcomes. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.
Kinetic studies will be instrumental in determining the rate laws and activation parameters for the bromination of spiro[2.4]heptane under various catalytic conditions. This data will provide valuable insights into the rate-determining steps and the influence of different catalysts and reaction parameters.
The use of in-situ spectroscopic techniques , such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will allow for the direct observation of reaction intermediates and the monitoring of reaction progress in real-time. This can help to identify transient species and validate proposed mechanistic pathways. Isotope labeling studies, for example using deuterium-labeled spiro[2.4]heptane, can further clarify the movement of atoms during the reaction and distinguish between different possible mechanisms.
Computational Design and Prediction of Reactive Intermediates and Novel Reaction Pathways
Computational chemistry offers a powerful tool for complementing experimental studies and providing predictive insights into the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of various transformations.
Future computational research should focus on:
Modeling Reactive Intermediates: Detailed computational analysis of potential intermediates, such as carbocations, radicals, and organometallic species, that may be formed during the synthesis and derivatization of this compound. Understanding the stability and reactivity of these intermediates is key to controlling reaction outcomes.
Predicting Novel Reaction Pathways: Computational screening of potential new reactions of this compound with a variety of reagents. This can help to identify promising new transformations for experimental investigation, accelerating the discovery of novel synthetic methodologies. For instance, DFT studies could predict the feasibility of various cross-coupling reactions or ring-opening functionalizations.
Elucidating Stereochemical Outcomes: The spirocyclic nature of the molecule introduces elements of stereochemistry. Computational models can be used to predict and explain the stereochemical course of reactions, guiding the development of stereoselective synthetic methods.
Expanding the Scope of Derivatization and Further Functionalization Strategies
This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules. Future research should focus on systematically exploring and expanding the scope of its derivatization and functionalization.
A primary area of interest is the use of this compound in cross-coupling reactions . The development of robust and efficient protocols for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings would allow for the introduction of a diverse array of substituents at the 5-position, including aryl, alkynyl, vinyl, and amino groups. This would provide access to a vast chemical space of novel spiro[2.4]heptane derivatives with potential applications in medicinal chemistry and materials science.
Furthermore, the bromine atom can serve as a handle for nucleophilic substitution reactions , enabling the introduction of various functional groups such as azides, cyanides, and thiols. The investigation of these reactions, including their stereochemical outcomes, will be crucial for the synthesis of functionalized spiro[2.4]heptanes.
Finally, the unique strain of the cyclopropane (B1198618) ring in the spiro[2.4]heptane scaffold opens up possibilities for ring-opening functionalization reactions . Investigating the reactivity of this compound under conditions that promote the cleavage of the cyclopropane ring could lead to the synthesis of novel and structurally diverse cyclopentane (B165970) derivatives.
| Derivatization Strategy | Target Functional Groups | Potential Applications |
| Cross-Coupling Reactions | Aryl, Alkynyl, Vinyl, Amino, etc. | Medicinal Chemistry, Materials Science, Agrochemicals |
| Nucleophilic Substitution | Azides, Cyanides, Thiols, Alkoxides, etc. | Synthesis of Heterocycles, Bioactive Molecules |
| Ring-Opening Functionalization | Substituted Cyclopentanes | Natural Product Synthesis, Conformational Studies |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-bromospiro[2.4]heptane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of brominated spiro compounds often involves cyclization of precursors like bicyclic ketones or esters, followed by halogenation. For example, tert-butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is synthesized via cyclization of brominated intermediates using dichloromethane or ethanol as solvents and p-toluenesulfonic acid as a catalyst . For this compound, analogous strategies might include:
- Step 1 : Cyclization of a heptane-derived precursor (e.g., via intramolecular alkylation).
- Step 2 : Bromination using N-bromosuccinimide (NBS) or HBr in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (40–60°C).
- Optimization : Reaction yields can be improved by adjusting solvent polarity (e.g., DCM vs. THF) and catalyst loading. Purity is confirmed via column chromatography and recrystallization .
Q. How can the structure and purity of this compound be validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the spirocyclic structure and bromine placement. For example, tert-butyl spiro compounds show distinct splitting patterns for methylene protons adjacent to the spiro center .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and bromine isotope pattern (1:1 ratio for Br and Br) .
- X-ray Crystallography : Single-crystal X-ray analysis resolves bond angles and confirms the spiro geometry, as demonstrated for similar azaspiro compounds .
Q. What are the key physicochemical properties of this compound relevant to its stability in reactions?
- Methodological Answer :
- Solubility : Brominated spiro compounds are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water. Solubility can be quantified via UV-Vis spectroscopy .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures. For example, spiro compounds with bromine substituents often decompose above 150°C .
- Reactivity : The bromine atom acts as a leaving group in nucleophilic substitution (S2) reactions, enabling further functionalization. Kinetic studies using HPLC can track reaction progress .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : React with aryl boronic acids using Pd(PPh) as a catalyst, KCO as a base, in toluene/water (3:1) at 80°C. Monitor conversion via F NMR if fluorinated partners are used .
- Mechanistic Insight : Density functional theory (DFT) calculations predict activation barriers for oxidative addition steps, which are lower for spirocyclic bromides due to steric strain .
Q. What computational methods are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). For azaspiro compounds, docking scores correlate with experimental IC values in enzyme inhibition assays .
- QSAR Modeling : Train models on spirocyclic compound libraries to predict logP, bioavailability, and toxicity. Descriptors include topological polar surface area (TPSA) and halogen counts .
Q. How can contradictory data on the cytotoxicity of brominated spiro compounds be resolved?
- Methodological Answer :
- Dose-Response Studies : Perform MTT assays on multiple cell lines (e.g., HEK293, HepG2) to establish IC values. For example, tert-butyl spiro derivatives show lower cytotoxicity (<10 μM) compared to non-spiro analogs .
- Metabolite Profiling : Use LC-MS to identify degradation products. Brominated spiro compounds may release bromide ions under physiological conditions, requiring chelation to mitigate false-positive toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
